3-Hydroxy-5-phenyl-cyclohex-2-enone
Overview
Description
3-Hydroxy-5-phenyl-cyclohex-2-enone is an organic compound with the molecular formula C12H12O2 It is a cyclohexenone derivative, characterized by a hydroxyl group and a phenyl group attached to the cyclohexene ring
Mechanism of Action
Target of Action
Chiral cyclohexenones, a group to which this compound belongs, are core structures in many natural products and pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that the compound can be synthesized from phenyl pyruvate and suitable enones . The reaction commences when an enolate tautomer of phenylpyruvic acid attacks the aromatic enone and forms a hemiketal intermediate . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Cyclohexenones are known to undergo reactions such as nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .
Result of Action
For instance, cyclohexenones are known to be important building blocks in synthetic chemistry and the life science industries .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by factors such as the type of solvent used and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone typically involves the aldol condensation of benzaldehyde with cyclohexanone, followed by dehydration and subsequent reduction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The dehydration step can be achieved using acidic conditions, while the reduction step may involve hydrogenation using a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-phenyl-cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-oxo-5-phenylcyclohex-2-en-1-one or 3-carboxy-5-phenylcyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5-phenylcyclohexan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-5-phenyl-cyclohex-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-cyclohexanedione: Similar structure but lacks the hydroxyl group.
3-Hydroxy-5-phenylcyclohexan-1-one: Similar structure but lacks the double bond in the cyclohexene ring.
Uniqueness
3-Hydroxy-5-phenyl-cyclohex-2-enone is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-5-phenylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVDSCASCRHXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390737 | |
Record name | 3-hydroxy-5-phenylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35376-44-4 | |
Record name | 3-hydroxy-5-phenylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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